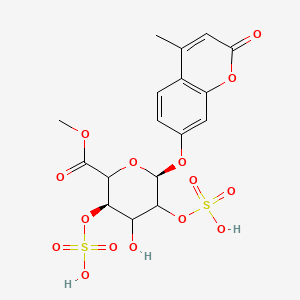
3-Ethyl-benzhydrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethyl-benzhydrol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-ethyl-benzaldehyde to form the desired product. The reaction is typically carried out in anhydrous ether under inert conditions to prevent moisture from interfering with the reaction .
Another method involves the reduction of 3-ethyl-benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an organic solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 3-ethyl-benzophenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-benzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or tetrahydrofuran.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Ethyl-benzophenone.
Reduction: this compound.
Substitution: Esters and other substituted derivatives.
Applications De Recherche Scientifique
3-Ethyl-benzhydrol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethyl-benzhydrol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the transfer of electrons to the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group by the addition of hydrogen atoms from the reducing agent .
Comparaison Avec Des Composés Similaires
Benzhydrol: Lacks the ethyl group and has similar chemical properties.
3-Methyl-benzhydrol: Contains a methyl group instead of an ethyl group, leading to slightly different reactivity and physical properties.
Diphenylmethanol: The parent compound without any substituents on the benzene rings.
Uniqueness: 3-Ethyl-benzhydrol is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C17H18O15S2 |
|---|---|
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
methyl (3R,6S)-4-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-3,5-disulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H18O15S2/c1-7-5-11(18)29-10-6-8(3-4-9(7)10)28-17-14(32-34(24,25)26)12(19)13(31-33(21,22)23)15(30-17)16(20)27-2/h3-6,12-15,17,19H,1-2H3,(H,21,22,23)(H,24,25,26)/t12?,13-,14?,15?,17-/m1/s1 |
Clé InChI |
DLNDEAPJMZWFNH-ORAXZDHTSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















